molecular formula C7H9BrF2O2 B2679586 Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate CAS No. 2416230-04-9

Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate

Cat. No.: B2679586
CAS No.: 2416230-04-9
M. Wt: 243.048
InChI Key: SFYVOAYDKQGBFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclobutane ring, followed by the introduction of the bromomethyl, difluoro, and carboxylate ester groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane ring would provide a rigid, three-dimensional structure, while the bromomethyl, difluoro, and carboxylate ester groups would contribute to the compound’s reactivity .


Chemical Reactions Analysis

The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The difluoro group could potentially undergo reactions with electrophiles. The ester group could undergo hydrolysis, transesterification, and other typical ester reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis of Complex Organic Compounds

The utility of Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate in the synthesis of complex organic compounds has been demonstrated through various research studies. One notable application includes its role in the formation of 14-Aryl-13-oxadispiro[3.1.5.3]tetradecane-5,12-diones via the Reformatsky reaction, illustrating its versatility in creating spirocyclic compounds (V. V. Shchepin et al., 2006). Similarly, its interaction with zinc and ethyl 6-bromo-2-oxo-2Н-chromene-3-carboxylate has been used to synthesize ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, whose structure was confirmed via X-ray crystallography (N. F. Kirillov et al., 2015).

Role in Cyclobutane Derivatives Synthesis

The compound also plays a crucial role in synthesizing various cyclobutane derivatives. For instance, its brominated derivatives have been pivotal in creating 1-aminomethyl-1-fluorocycloalkanes, demonstrating a straightforward approach towards the synthesis of fluorinated cycloalkane scaffolds (Matthias Moens et al., 2013). Moreover, the synthesis of Benzo[c]azocanones and Indeno[1,2-b]pyrroles from oxoindanecarboxylates highlights its application in expanding ring systems and forming complex heterocyclic compounds (Florian Behler et al., 2011).

Mechanistic Insights and Polymerization Studies

Research has also provided mechanistic insights into the reactions involving this compound. Studies on the competition between ester and formyl groups for control of torquoselectivity in cyclobutene electrocyclic reactions have confirmed theoretical predictions, adding depth to our understanding of cyclobutane chemistry (S. Niwayama et al., 1992). Additionally, the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates from 1,1-cyclobutanedicarboxylic acid showcase the material science applications of derivatives of this compound, particularly in creating materials with high thermal stability and optical clarity (X. Drujon et al., 1993).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action for this compound. If this compound has a biological target, the mechanism of action would depend on how the compound interacts with that target .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2O2/c1-12-5(11)6(4-8)2-7(9,10)3-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYVOAYDKQGBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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